molecular formula C19H14FN3OS B2420003 6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049449-49-1

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2420003
CAS No.: 1049449-49-1
M. Wt: 351.4
InChI Key: RXVVANVVHUVMIR-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its imidazo[2,1-b]thiazole core, which is known for its biological activity. The presence of the 4-fluorophenyl and o-tolyl groups further enhances its pharmacological properties, making it a promising candidate for drug development.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-4-2-3-5-15(12)21-18(24)17-11-25-19-22-16(10-23(17)19)13-6-8-14(20)9-7-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVVANVVHUVMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with o-tolyl isothiocyanate to form an intermediate, which then undergoes cyclization with α-haloketones to yield the desired imidazo[2,1-b]thiazole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives possess potent anticancer activities. Specifically, studies have demonstrated that compounds similar to 6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide exhibit:

  • Inhibition of Cell Proliferation : Various derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : These compounds may target key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways, leading to reduced tumor growth and metastasis .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
  • Antifungal Effects : Similar compounds have demonstrated antifungal activity against pathogens such as Candida species, indicating that this class of compounds could be valuable in treating fungal infections .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of imidazo[2,1-b][1,3]thiazole derivatives found that the presence of the 4-fluorophenyl group significantly enhanced cytotoxicity against several cancer cell lines. The compound was tested alongside known chemotherapeutics and demonstrated synergistic effects when combined with agents like doxorubicin .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives including this compound were assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at low micromolar concentrations, supporting further development as a novel antibacterial agent .

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the biosynthesis of coenzyme A, which is essential for bacterial survival. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Imidazo[1,2-a]pyrimidines: These compounds also possess a fused heterocyclic ring system and are known for their pharmacological properties.

Uniqueness

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to the specific substitution pattern on its aromatic rings, which enhances its biological activity and selectivity. The presence of the 4-fluorophenyl group is particularly significant, as it can improve the compound’s metabolic stability and binding affinity to its molecular targets.

Biological Activity

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive review of its biological activity, including data from various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H13FN2SC_{15}H_{13}FN_2S and has a molecular weight of approximately 304.33 g/mol. The structural features include:

  • Imidazo[2,1-b][1,3]thiazole core : This moiety is crucial for the biological activity of the compound.
  • Fluorophenyl group : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Methylphenyl substitution : This modification can influence the compound's pharmacokinetics and dynamics.

Antitumor Activity

Research indicates that compounds containing thiazole rings often exhibit significant antitumor properties. For instance, studies have shown that related thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound's effectiveness is often quantified by IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Related compounds have shown IC50 values in the low micromolar range (e.g., 1.61±1.92μg/mL1.61\pm 1.92\mu g/mL) for certain derivatives .
  • Mechanism of Action : The antitumor activity is believed to be linked to the ability of these compounds to interfere with tubulin polymerization, thus arresting the cell cycle in the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Inhibition Studies : Preliminary studies have reported that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, one study highlighted a derivative with a minimum inhibitory concentration (MIC) as low as 0.220.25μg/mL0.22-0.25\mu g/mL against Staphylococcus aureus .
  • Biofilm Formation : Some derivatives have shown efficacy in inhibiting biofilm formation, which is crucial for treating chronic infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals several key insights into how modifications to the chemical structure impact biological activity:

Structural FeatureImpact on Activity
Fluorine Substitution Enhances binding affinity and lipophilicity
Methyl Group on Phenyl Ring Improves cytotoxicity and selectivity
Thiazole Ring Presence Essential for antitumor and antimicrobial properties

Case Study 1: Antitumor Efficacy

A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. Among them, a derivative with a similar structure to our compound exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin . This suggests that modifications in the thiazole core can lead to enhanced antitumor activity.

Case Study 2: Antimicrobial Evaluation

In a comparative study of various pyrazole derivatives, one derivative closely related to our compound demonstrated potent antimicrobial activity with MIC values significantly lower than those of standard antibiotics. This highlights the potential for developing new antimicrobial agents based on thiazole derivatives .

Q & A

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsYield (%)Characterization Methods
CyclizationEthanol, reflux, 12h64–75%IR, 1^1H NMR, 13^{13}C NMR
Hydrazide formationHydrazine hydrate, ethanol70%Melting point, MS
Carboxamide couplingEDC, DMF, rt57–76%HPLC, 1^1H NMR

How is structural characterization of this compound validated in academic research?

Basic
Characterization relies on spectroscopic and crystallographic methods:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm1^{-1}) and NH stretches (~3200–3400 cm1^{-1}) .
  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm); 13^{13}C NMR confirms carboxamide carbonyl (δ ~168 ppm) .
  • X-ray crystallography : Resolves planarity of the imidazo[2,1-b]thiazole core and dihedral angles between substituents (e.g., 4.87° deviation in benzothiazole units) .

What pharmacological activities have been reported for this compound?

Basic
The compound exhibits:

  • Anticancer activity : Cytotoxicity against prostate cancer (PC-3, log10_{10}GI50_{50} < -8.00) via apoptosis induction .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition (IC50_{50} ~0.5–2.0 µM) in Alzheimer’s disease models .

Q. Table 2: Cytotoxicity Data

Cell Linelog10_{10}GI50_{50}Activity ProfileReference
PC-3< -8.00High potency
MCF-7-6.50Moderate

How can researchers optimize reaction yields for imidazo[2,1-b]thiazole derivatives under varying conditions?

Advanced
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. ethanol (yield increase: 57% → 76%) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 45 min vs. 12h) and improves regioselectivity .
  • Catalyst screening : Triethylamine or iodine accelerates cyclization by stabilizing intermediates .

Recommendation : Use design-of-experiment (DoE) models to balance temperature, solvent polarity, and catalyst loading.

What strategies resolve contradictions in cytotoxicity data across studies?

Advanced
Discrepancies in GI50_{50} values (e.g., PC-3 vs. MCF-7) may arise from:

  • Cell line heterogeneity : Validate genetic profiles (e.g., p53 status) before testing .
  • Assay conditions : Standardize incubation time (48–72h) and serum concentration (5–10% FBS) .
  • Compound solubility : Use DMSO stock solutions (<0.1% final) to avoid precipitation artifacts .

Validation : Cross-reference with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

How to validate molecular docking predictions for this compound’s biological targets?

Q. Advanced

Docking preparation : Use crystal structures (e.g., AChE PDB: 1EVE) and assign partial charges via AM1-BCC .

Binding validation :

  • Enzyme assays : Compare IC50_{50} values with docking scores (Pearson correlation >0.7 confirms reliability) .
  • Mutagenesis studies : Test key residues (e.g., AChE Trp286) to confirm predicted interactions .

Example : Docking to AChE predicted π-π stacking with Trp86 (ΔG = -9.8 kcal/mol), validated via site-directed mutagenesis .

What analytical methods address purity challenges in final compound isolation?

Q. Advanced

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% threshold) .
  • Recrystallization : Optimize solvent pairs (DMF/H2_2O or ethanol/water) for crystal lattice uniformity .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

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